2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
Description
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a structurally complex compound featuring a central ethanol backbone substituted with two 4-fluorophenyl groups and a 3,4-dimethoxybenzylamino moiety. The bis(4-fluorophenyl) groups confer rigidity and lipophilicity, while the dimethoxybenzylamino substituent may enhance solubility and electronic interactions, making it a candidate for targeting receptors or enzymes in medicinal chemistry.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJJFZTHJQWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with a suitable fluorophenyl ketone under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired ethanol derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol group or reduce other functional groups present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, material science, and potential therapeutic uses, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. A notable case study involved its synthesis and evaluation against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.0 |
Synthesis of Functional Polymers
The compound has been utilized as a building block in synthesizing functional polymers. Its unique structure enables the formation of materials with enhanced thermal stability and mechanical properties. For instance, copolymers incorporating this compound have shown improved resistance to thermal degradation compared to traditional polymers.
| Property | Traditional Polymer | Polymer with Compound |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 35 | 50 |
Coatings and Adhesives
Additionally, due to its chemical stability and adhesive properties, the compound has been explored in developing advanced coatings and adhesives for industrial applications.
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress markers and inhibit neuroinflammation.
| Assay | Control | Compound Treatment |
|---|---|---|
| Oxidative Stress (µM DCFH) | 150 | 75 |
| Inflammatory Cytokines (pg/mL IL-6) | 100 | 30 |
Mechanism of Action
The mechanism of action for 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6)
- Molecular Formula : C₂₁H₁₇ClF₂OS
- Molecular Weight : 390.87 g/mol
- Key Features: Replaces the dimethoxybenzylamino group with a chlorobenzylsulfanyl moiety. Applications: Used in multidisciplinary research, including drug development and materials science .
1,1-Bis(4-fluorophenyl)-3,4-[Indole-Oxazine Hybrid]
- Molecular Conformation: Exhibits a tripod conformation with fluorophenyl rings forming dihedral angles of 67.74–86.53° with the indole-oxazine core . The ethanol group in the target compound may offer greater hydrogen-bonding capacity compared to the rigid indole-oxazine framework.
- Functional Implications: The indole-oxazine system’s rigidity may limit conformational adaptability in binding interactions, whereas the ethanol moiety in the target compound could improve flexibility for target engagement.
4,4-Bis(4-fluorophenyl)butyl Bromide
- Structural Differences: Replaces the ethanol and amino groups with a butyl bromide chain.
- Applications: Likely used as a precursor in organofluorine chemistry or pharmaceutical synthesis .
Comparative Data Table
*Estimated based on structural similarity to analogs.
Key Research Findings
Substituent Effects: The dimethoxybenzylamino group in the target compound likely improves solubility and electronic donor capacity compared to sulfanyl or halogenated analogs .
Synthetic Accessibility :
- Analogous compounds (e.g., triazole derivatives in ) are synthesized via nucleophilic substitution or condensation, suggesting the target compound could be prepared using similar methodologies .
Biological Activity
The compound 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is an organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, drawing on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a dimethoxybenzyl group and a bis(4-fluorophenyl) moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, methods may include the coupling of 3,4-dimethoxybenzyl amine with bis(4-fluorophenyl)acetaldehyde under acidic conditions to yield the target molecule. This synthetic pathway is essential for obtaining the compound in sufficient purity and yield for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For example:
- In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) when assessed using MTT assays. The compounds demonstrated a dose-dependent increase in cell death, indicating their potential as anticancer agents .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Topoisomerase I : Similar compounds have been identified as topoisomerase inhibitors, which interfere with DNA replication and transcription processes crucial for cancer cell proliferation .
- Cytochrome P450 Metabolism : Compounds like this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that can induce apoptosis in sensitive cancer cells .
Case Studies
Several case studies have been documented regarding the biological evaluation of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Bradshaw et al., 1998 | 2-(4-amino-3-methylphenyl)benzothiazole | MDA-MB-231 | 5.0 | Significant growth inhibition observed |
| Hutchinson et al., 2001 | Hydroxy derivatives | HT-29 | 10.0 | Mitogenic properties at μM concentrations |
| Recent Study (2024) | Novel naphthoquinone-benzamides | SUIT-2 | 7.5 | More potent than cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
